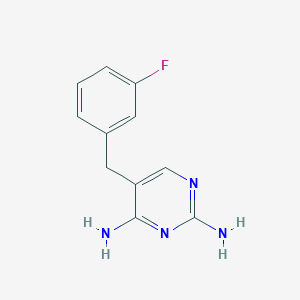

2,4-Diamino-5-(3-fluorobenzyl)pyrimidine

Description

Historical Context and Significance of Diaminopyrimidine Scaffolds in Drug Discovery

The journey of diaminopyrimidine scaffolds in drug discovery is deeply rooted in the field of antifolate chemotherapy. These compounds were initially recognized for their structural similarity to folic acid, a crucial vitamin required for the synthesis of nucleic acids and amino acids. By mimicking a part of the folic acid structure, certain diaminopyrimidine derivatives can competitively inhibit the enzyme dihydrofolate reductase (DHFR). chembuyersguide.com This enzyme is vital for maintaining the cellular supply of tetrahydrofolate, a key cofactor in the synthesis of thymidine (B127349) and purines, which are the building blocks of DNA.

The inhibition of DHFR leads to a depletion of these essential precursors, thereby halting DNA replication and cell division. chembuyersguide.com This mechanism of action proved to be highly effective against rapidly proliferating cells, such as bacteria and cancer cells. This led to the development of landmark drugs like trimethoprim (B1683648), a selective inhibitor of bacterial DHFR, which became a cornerstone of antibacterial therapy. Another notable example is pyrimethamine, used in the treatment of protozoal infections like malaria and toxoplasmosis.

The success of these early DHFR inhibitors spurred further research into the 2,4-diamino-5-benzylpyrimidine series. guidechem.com medicinal chemists systematically explored how different substituents on the benzyl (B1604629) ring influence the potency and selectivity of these compounds against DHFR from various species, including pathogenic microorganisms and human cancer cells. google.comscbt.comnih.govnih.gov This extensive body of work has provided invaluable insights into the structure-activity relationships (SAR) of DHFR inhibitors. guidechem.com

Overview of Therapeutic Applications for Related Diaminopyrimidine Compounds

Building on the foundational success in antifolate therapy, the 2,4-diaminopyrimidine (B92962) scaffold has since been identified as a key pharmacophore for a much broader range of biological targets, most notably protein kinases. hairuichem.com Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The 2,4-diaminopyrimidine core has been successfully incorporated into numerous kinase inhibitors, demonstrating its ability to bind to the ATP-binding site of these enzymes. hairuichem.com This has led to the development of targeted cancer therapies. For instance, derivatives of this scaffold have been investigated as potent inhibitors of:

c-jun N-terminal kinase (JNK) , which is involved in stress signaling and apoptosis. acs.org

p21-activated kinase 4 (PAK4) , a kinase implicated in cancer cell proliferation and migration. bldpharm.com

Aurora kinases and polo-like kinases (PLKs) , which are critical regulators of cell division. hairuichem.com

Beyond cancer, 2,4-diaminopyrimidine derivatives have shown promise in other therapeutic areas. They have been explored as anti-tubercular agents and for their potential in treating a variety of human cancers by targeting enzymes like focal adhesion kinase (FAK). rsc.orgresearchgate.net

Physicochemical Properties of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine

While extensive research has been conducted on the broader class of 2,4-diamino-5-benzylpyrimidines, detailed public-domain research findings specifically for the 3-fluoro derivative are limited. However, its fundamental physicochemical properties can be compiled from available chemical data sources.

| Property | Value | Source |

| CAS Number | 69945-57-9 | scbt.comhairuichem.com |

| Molecular Formula | C₁₁H₁₁FN₄ | scbt.com |

| Molecular Weight | 218.23 g/mol | scbt.com |

Synthesis of 2,4-Diamino-5-(substituted benzyl)pyrimidines

The synthesis of 2,4-diamino-5-benzylpyrimidine derivatives is well-established in the chemical literature. A common and versatile method involves the condensation of a substituted benzaldehyde (B42025) with a pyrimidine (B1678525) precursor. google.com

One general approach starts with the reaction of a correspondingly substituted α-alkoxymethylcinnamonitrile with an alkali metal alkoxide. The resulting intermediate is then reacted with guanidine (B92328) to form the final 2,4-diaminopyrimidine ring. google.com Another strategy involves the direct reaction of an aromatic aldehyde with a diaminopyrimidine derivative in the presence of an acid catalyst. google.com For more complex substitutions, a key intermediate such as 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine can be used, which allows for the introduction of various groups via reactions like the Sonogashira coupling. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

5-[(3-fluorophenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4/c12-9-3-1-2-7(5-9)4-8-6-15-11(14)16-10(8)13/h1-3,5-6H,4H2,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOOMIGGTVQYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566743 | |

| Record name | 5-[(3-Fluorophenyl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69945-57-9 | |

| Record name | 5-[(3-Fluorophenyl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Diamino 5 3 Fluorobenzyl Pyrimidine

Established Synthetic Routes for the 2,4-Diaminopyrimidine (B92962) Core

The 2,4-diaminopyrimidine unit is a common pharmacophore found in numerous biologically active compounds. nih.govmdpi.com Its synthesis has been extensively studied, leading to several reliable preparative routes.

The most fundamental approach to building the pyrimidine (B1678525) ring is through the condensation of a three-carbon component with a reagent providing the N-C-N fragment, most commonly guanidine (B92328). This strategy assembles the heterocyclic core in a single, convergent step.

From β-Ketoesters or Chalcones: A widely used method involves the cyclocondensation of guanidine hydrochloride with chalcones (α,β-unsaturated ketones). nih.gov The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) under reflux conditions, yielding highly substituted pyrimidines. nih.gov

From Nitriles and Ketones: Benzo-fused quinazolines, which share the diaminopyrimidine motif, can be prepared by heating 2-tetralones (bicyclic ketones) with cyanoguanidine. nih.gov Similarly, the reaction of tetralones with various nitriles provides a straightforward approach to substituted benzo[h]quinazolines. acs.org

Multicomponent Reactions: One-pot, three-component reactions offer an efficient pathway. For instance, the reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can be catalyzed by magnetic nano Fe3O4 particles under solvent-free conditions to produce pyrimidine-5-carbonitrile derivatives in good yields. growingscience.com

These condensation strategies are valued for their efficiency in constructing the core ring system from simple, acyclic precursors.

Alternatively, the 2,4-diaminopyrimidine core can be synthesized or modified through the manipulation of functional groups on a pre-existing pyrimidine ring. ub.eduvanderbilt.edu This approach allows for the late-stage introduction of desired substituents.

A key and versatile intermediate is 2,4-diamino-6-chloropyrimidine. This compound is typically prepared by treating the commercially available 2,4-diamino-6-hydroxypyrimidine (B22253) with a chlorinating agent such as phosphorus oxychloride (POCl₃). mdpi.com The resulting chloro-substituent at the C6 position can be readily displaced by various nucleophiles to introduce diverse side chains. mdpi.com

Another critical functionalization is the introduction of a substituent at the C5 position, which is often required for tuning biological activity. A common strategy involves the direct halogenation of the 2,4-diaminopyrimidine ring.

Iodination: The C5 position of the 2,4-diaminopyrimidine core can be efficiently iodinated using N-iodosuccinimide (NIS) in a solvent like acetonitrile. mdpi.com The resulting 5-iodo-2,4-diaminopyrimidine derivative is a crucial precursor for subsequent cross-coupling reactions. mdpi.comnih.gov

This step is pivotal for the synthesis of 5-benzylpyrimidine (B13097380) derivatives, including the target compound.

Synthesis of Benzyl-Substituted Pyrimidine Derivatives

With a functionalized 2,4-diaminopyrimidine core in hand, the benzyl (B1604629) moiety can be introduced, most commonly at the C5 position.

The introduction of the 3-fluorobenzyl group is typically achieved via modern palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

Suzuki Coupling: A highly effective method is the Suzuki reaction, which couples the 5-iodo-2,4-diaminopyrimidine precursor with a suitable boronic acid. mdpi.com For the target compound, this would involve reacting a 5-iodo-2,4-diaminopyrimidine derivative with 3-fluorobenzylboronic acid. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₂CO₃) and a suitable solvent system. mdpi.com

Sonogashira Coupling: An alternative route involves a Sonogashira reaction between a 5-iodo-2,4-diaminopyrimidine and a terminal alkyne, followed by hydrogenation. nih.gov This method has been used to synthesize analogs where a linker connects the benzyl ring to the pyrimidine core. nih.gov

Ring Formation from Benzyl Precursors: A different strategy builds the pyrimidine ring onto a precursor that already contains the substituted benzyl group. For example, a substituted α-alkoxymethylcinnamonitrile can be treated with an alkali metal alkoxide and subsequently reacted with guanidine to form the final 2,4-diamino-5-(substituted benzyl)-pyrimidine. google.com For the target molecule, the starting material would be α-(ethoxymethyl)-3-fluorocinnamonitrile.

The Suzuki coupling represents a particularly robust and flexible method for incorporating the 3-fluorobenzyl moiety.

Table 1: Proposed Suzuki Coupling Reaction for 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 5-Iodo-2,4-diaminopyrimidine | 3-Fluorobenzylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | This compound |

While this compound is itself achiral, chiral analogs can be synthesized to explore stereospecific interactions with biological targets. Chirality is typically introduced by incorporating chiral auxiliaries or building blocks into the synthetic scheme.

One established method involves attaching a chiral side chain to the pyrimidine core, often at the C6 position. For example, chiral analogs of 2,4-diamino-5-aryl-6-substituted pyrimidines have been synthesized by reacting 2,4-diamino-6-chloropyrimidine with chiral alcohols like (S)- or (R)-2,3-isopropylideneglycerol. mdpi.com The resulting chiral pyrimidine can then undergo C5-benzylation as previously described, yielding a final product with defined stereochemistry on its C6-substituent.

Another approach involves coupling the pyrimidine scaffold to complex, chiral natural products. For instance, 2,4-diaminopyrimidines have been linked to gibberellic acid, a tetracyclic diterpene, to create novel chiral chimeras. mdpi.com These strategies allow for the creation of structurally diverse libraries of chiral pyrimidine derivatives for biological evaluation. acs.orgresearchgate.net

Radiosynthetic Methodologies for Fluorinated Analogs in Molecular Imaging

The presence of a fluorine atom in this compound makes it a candidate for labeling with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) for use as a probe in Positron Emission Tomography (PET). nih.gov PET imaging is a powerful non-invasive technique for visualizing and quantifying biological processes in vivo.

The radiosynthesis of ¹⁸F-labeled PET tracers typically involves a late-stage introduction of the radionuclide to maximize the radiochemical yield and minimize the synthesis time, given the short half-life of ¹⁸F (109.8 minutes). For fluorinated aromatic compounds, nucleophilic aromatic substitution (S_NAr) is a common and effective labeling strategy.

A plausible radiosynthetic route for producing [¹⁸F]this compound would involve:

Precursor Synthesis: Preparation of a suitable precursor molecule, such as 2,4-diamino-5-(3-nitrobenzyl)pyrimidine or a derivative with another good leaving group (e.g., a trimethylammonium salt) at the 3-position of the benzyl ring.

¹⁸F-Fluorination: Reaction of the precursor with cyclotron-produced [¹⁸F]fluoride ion. This reaction is typically performed in an aprotic solvent and is often facilitated by a phase-transfer catalyst like Kryptofix 222 (K₂.₂.₂) in the presence of a base such as potassium carbonate. nih.gov The nitro group is displaced by the [¹⁸F]fluoride ion to form the desired ¹⁸F-labeled product.

Purification: The final radiolabeled compound is rapidly purified, usually by high-performance liquid chromatography (HPLC), to ensure it is free of unlabeled precursor and other impurities before use.

This methodology has been successfully applied to produce other fluorinated pyrimidine-based PET ligands, demonstrating its feasibility for labeling compounds like this compound for molecular imaging studies. nih.gov

Development of Fluorine-18 Labeled Diaminopyrimidine Derivatives

The development of fluorine-18 (¹⁸F) labeled diaminopyrimidine derivatives is an active area of research for the synthesis of novel PET imaging agents. nih.govnih.gov The favorable nuclear properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it an ideal radionuclide for high-resolution imaging. nih.govmdpi.com

Research has focused on designing and synthesizing various fluorinated diaminopyrimidine derivatives for targeting specific biological entities, such as receptors or enzymes. nih.gov For example, fluorinated derivatives of 2,4-diaminopyrimidine inhibitors have been developed and evaluated for their potential in PET imaging of specific kinases. nih.gov These studies highlight the potential of the diaminopyrimidine scaffold for developing useful PET probes. nih.gov However, specific studies detailing the development of [¹⁸F]this compound are not available.

Precursor Design and Labeling Strategies

The design of appropriate precursors is a critical step in the development of any ¹⁸F-labeled radiotracer. For aryl fluorides, labeling strategies often involve nucleophilic substitution of a suitable leaving group on an aromatic ring. Common precursors for radiofluorination include those with nitro, trimethylammonium, or diaryliodonium salt leaving groups, which can be displaced by [¹⁸F]fluoride. nih.gov

For the specific case of [¹⁸F]this compound, a logical precursor design would involve a leaving group at the 3-position of the benzyl ring of a suitable 2,4-diamino-5-benzylpyrimidine intermediate. This would allow for a direct nucleophilic radiofluorination reaction. However, without specific experimental data, the optimal precursor and reaction conditions remain hypothetical.

Due to the lack of specific research on this compound, detailed research findings and data tables for its synthesis and radiolabeling cannot be provided at this time. The information presented here is based on general principles and findings from studies on closely related compounds.

Molecular Interactions and Mechanisms of Action of 2,4 Diamino 5 3 Fluorobenzyl Pyrimidine and Analogs

Enzyme Inhibition Profiles and Target Selectivity

The therapeutic efficacy and safety of 2,4-diaminopyrimidine (B92962) derivatives are heavily dependent on their selective inhibition of target enzymes in pathogenic organisms or diseased cells over their counterparts in the host. This selectivity is dictated by subtle differences in the active site architecture of the enzymes across different species.

Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Specificity

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, thymidylate, and certain amino acids. mdpi.com As rapidly proliferating cells, such as bacteria, parasites, and cancer cells, have a high demand for these precursors, DHFR has become a prime target for antimicrobial and antineoplastic therapies. mdpi.comwikipedia.org Nonclassical, lipid-soluble DHFR inhibitors, including many 2,4-diamino-5-benzylpyrimidine derivatives, can diffuse passively through cell membranes, overcoming resistance mechanisms associated with active transport. nih.govnih.gov

The core 2,4-diaminopyrimidine moiety typically forms conserved hydrogen bonds with key residues within the DHFR active site. The specificity and potency of these inhibitors are largely determined by the interactions of the 5-benzyl substituent with other residues in the active site pocket. nih.govnih.gov

Several 2,4-diamino-5-benzylpyrimidine analogs exhibit potent inhibitory activity against bacterial DHFR. nih.gov These compounds are designed to exploit differences between the bacterial and mammalian DHFR active sites to achieve selective antibacterial action. For instance, trimethoprim (B1683648), a well-known antibacterial agent, is a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. mdpi.com

Research into analogs has shown that substitutions on the pyrimidine (B1678525) and benzyl (B1604629) rings can significantly modulate activity and selectivity. For example, a 2,4-diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine analog demonstrated an apparent K_i value for E. coli DHFR that was 13 times lower than that of trimethoprim, indicating much stronger binding. nih.gov Furthermore, this analog was an order of magnitude more selective for the bacterial enzyme over the mammalian counterpart. nih.gov The high selectivity is attributed to the gem-dimethyl substituents of the dihydroquinoline ring, which contribute to the potent inhibition of bacterial DHFR. nih.gov

| Compound/Analog | Target Enzyme | Inhibition Metric (K_i or IC₅₀) | Selectivity vs. Mammalian DHFR |

| Trimethoprim | E. coli DHFR | Baseline | Baseline |

| 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine | E. coli DHFR | ~13-fold lower K_i than Trimethoprim | ~10-fold more selective than Trimethoprim |

This table presents comparative data on the inhibition of bacterial DHFR by a trimethoprim analog. Data is sourced from research on 2,4-diamino-5-benzylpyrimidine analogues. nih.gov

The DHFR enzyme in parasites such as Pneumocystis carinii and Toxoplasma gondii is a validated target for the development of antiparasitic drugs. nih.gov Lipophilic 2,4-diaminopyrimidine derivatives have been investigated for their ability to selectively inhibit these parasitic enzymes.

Studies on a series of 2,4-diamino-6-[(anilinomethyl)]pyrido[3,2-d]pyrimidines, which share the core diaminopyrimidine structure, revealed potent and selective inhibitors of parasitic DHFR. nih.gov For instance, 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine was a highly potent inhibitor of T. gondii DHFR with an IC₅₀ value of 0.0047 µM, similar in potency to the established antifolates trimetrexate (B1681579) and piritrexim. nih.gov Another analog, 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine, showed significant activity against P. carinii DHFR with an IC₅₀ of 0.022 µM. nih.gov

| Compound/Analog | Target Enzyme | IC₅₀ (µM) |

| 2,4-Diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | Toxoplasma gondii DHFR | 0.0047 |

| 2,4-Diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | Pneumocystis carinii DHFR | 0.022 |

| Trimetrexate (Reference) | T. gondii DHFR | ~0.004 |

| Piritrexim (Reference) | P. carinii DHFR | ~0.02 |

This table shows the inhibitory concentrations of 2,4-diaminopyrimidine analogs against parasitic DHFR enzymes. nih.gov

A critical aspect of developing DHFR inhibitors as antimicrobial or antiparasitic agents is ensuring they have a low affinity for mammalian DHFR to minimize host toxicity. The selectivity of 2,4-diaminopyrimidine derivatives is a key focus of structure-activity relationship studies.

The parasitic DHFR inhibitors mentioned previously also demonstrated differential activity against rat liver DHFR. nih.gov The 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine analog was more selective for P. carinii DHFR over rat liver DHFR compared to trimetrexate and piritrexim. nih.gov Similarly, the 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine analog was more selective against T. gondii DHFR than trimetrexate. nih.gov

In another study, a novel lipid-soluble antifolate, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-pyrido[2,3-d]pyrimidine, was found to be approximately 1000 times more effective than methotrexate (B535133) at inhibiting dUrd incorporation in a mouse cell line that overproduces a mutant DHFR, highlighting its potent activity against mammalian DHFR in a specific context. nih.gov

| Compound/Analog | Target Enzyme | Selectivity (Parasitic vs. Rat Liver DHFR) |

| 2,4-Diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | P. carinii DHFR | More selective than Trimetrexate and Piritrexim |

| 2,4-Diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | T. gondii DHFR | More selective than Trimetrexate |

This table illustrates the selective inhibition of parasitic DHFR over mammalian DHFR by specific 2,4-diaminopyrimidine analogs. nih.gov

Inhibition of Kinase Enzymes

Beyond their role as DHFR inhibitors, pyrimidine-2,4-diamine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. google.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

The phosphatidylinositol-3-kinase (PI3K) family of enzymes, particularly the delta (δ) isoform, plays a crucial role in the activation and proliferation of B-cells. This makes PI3Kδ a highly attractive target for the treatment of B-cell malignancies and autoimmune diseases. acs.org

A series of 2,4-diaminopyrimidine-5-carbonitrile (B135015) derivatives have been developed as PI3Kδ inhibitors. acs.org The replacement of a purine (B94841) hinge binder with 2,4-diaminopyrimidine-5-carbonitrile in one analog led to a 6.6-fold improvement in cellular potency against PI3Kδ (IC₅₀ = 1.49 nM). acs.org Further optimization led to a compound with a novel "four-blade propeller" shape that demonstrated excellent potency, isoform selectivity for PI3Kδ over other PI3K subunits, and robust antitumor efficacy in preclinical models. acs.org Another study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives also identified compounds with effective and selective inhibition of PI3Kδ, with IC₅₀ values as low as 15.4 nM. nih.gov

| Compound Series | Target Enzyme | IC₅₀ (nM) | Key Structural Feature |

| 2,4-Diaminopyrimidine-5-carbonitrile derivative | PI3Kδ | 1.49 | 2,4-diaminopyrimidine-5-carbonitrile hinge binder |

| 2,4-Dimorpholinopyrimidine-5-carbonitrile derivative | PI3Kδ | 15.4 | 2,4-dimorpholinopyrimidine-5-carbonitrile core |

This table summarizes the inhibitory activity of different 2,4-diaminopyrimidine analogs against the PI3Kδ enzyme. acs.orgnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cellular processes like proliferation and differentiation. nih.gov Its uncontrolled activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov The pyrimidine nucleus is a well-established pharmacophore for EGFR inhibitors, as it can act as a bioisostere for the purine ring of ATP, enabling it to compete for the enzyme's binding site. nih.gov

While direct inhibitory data for 2,4-diamino-5-(3-fluorobenzyl)pyrimidine on EGFR is not extensively documented in readily available literature, studies on analogous fused pyrimidine systems demonstrate potent EGFR inhibition. For instance, various 4-substituted anilinothieno[2,3-d]pyrimidine and trisubstituted pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown EGFR inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov These compounds typically engage with the kinase hinge region through hydrogen bonds, while the substituted aryl moiety extends into a deeper hydrophobic pocket, a binding mode that could be accessible to 5-benzylpyrimidine (B13097380) derivatives.

| Compound Class | Example Substitutions | EGFR IC₅₀ Range |

| 4,6,7-Trisubstituted pyrido[3,2-d]pyrimidines | Various aryl and amino groups | 0.95 nM - 1.5 nM nih.gov |

| 2,5,8-Trisubstituted pyrido[2,3-d]pyrimidines | Various aryl and amino groups | 2 nM - 33 nM nih.gov |

| 6-Aminopyrido[2,3-d]pyrimidino-7-urea | Urea derivatives | 0.21 µM - 0.47 µM nih.gov |

This table presents inhibitory activities of analogous fused pyrimidine systems against EGFR, illustrating the potential of the pyrimidine scaffold.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. nih.govnih.gov Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents and can be selectively lethal to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govnih.gov

The catalytic mechanism of PARP-1 involves the transfer of ADP-ribose units from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to acceptor proteins. nih.gov PARP inhibitors are designed to bind to the nicotinamide-binding pocket of the enzyme, preventing this catalytic activity. nih.gov Although specific data on this compound as a PARP-1 inhibitor is sparse, the general structural features of many known PARP inhibitors involve a pharmacophore that can form hydrogen bonds and π-stacking interactions within this pocket, a role that the diaminopyrimidine core and the fluorobenzyl group could potentially fulfill. nih.gov

Tropomyosin Receptor Kinases (Trk A/B/C) and Colony-Stimulating Factor-1 Receptor (CSF-1R) Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases activated by neurotrophins, playing roles in neuronal survival, differentiation, and synaptic plasticity. nih.gov The Colony-Stimulating Factor-1 Receptor (CSF-1R) is another tyrosine kinase crucial for the survival and differentiation of macrophages. d-nb.info Both Trk and CSF-1R have emerged as significant targets in oncology. nih.govd-nb.info

Research into fluorinated 2,4-diaminopyrimidine derivatives has identified potent dual inhibitors of Trk kinases and CSF-1R. nih.gov A notable example is the analog 5-(4-((4-fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine, which was developed from the known CSF-1R inhibitor GW2580. nih.gov This compound demonstrated high potency against TrkB, TrkC, and CSF-1R, with IC₅₀ values in the low nanomolar range, while showing significantly less activity against a panel of other kinases, indicating a favorable selectivity profile. nih.gov The fluorobenzyl moiety in these analogs plays a key role in achieving this potent and selective inhibition.

| Compound | Target Enzyme | IC₅₀ (nM) |

| 5-(4-((4-fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine nih.gov | TrkB | 8 |

| TrkC | 6 | |

| CSF-1R | 7 | |

| GW2580 (Lead Compound) nih.gov | TrkB | 8 |

| TrkC | 3 | |

| CSF-1R | 6 |

This table shows the in vitro enzymatic inhibitory activity of a fluorinated 2,4-diaminopyrimidine analog against Trk and CSF-1R kinases.

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins. nih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation and pain. nih.govyoutube.com Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. youtube.com

Certain pyrimidine derivatives have been investigated as COX-2 inhibitors. Studies on pyrimidine-5-carbonitrile hybrids showed potent inhibitory activity against the COX-2 enzyme, with IC₅₀ values in the submicromolar range. nih.gov The activity of these compounds is often influenced by the nature of the substituents on the pyrimidine ring, with electron-withdrawing groups sometimes enhancing potency. nih.gov The structural design of these inhibitors often exploits a larger binding pocket present in COX-2 that is absent in COX-1, allowing for selective targeting. youtube.com

Inhibition of O6-Alkylguanine-DNA Alkyltransferase (AGAT)

O6-Alkylguanine-DNA alkyltransferase (AGAT), also known as MGMT, is a DNA repair protein that removes alkyl groups from the O6 position of guanine, thereby protecting cells from the cytotoxic effects of alkylating chemotherapeutic agents. nih.govnih.gov Inhibiting AGAT can sensitize tumor cells to these drugs.

Analogs of 2,4-diaminopyrimidine have been synthesized and evaluated as potent inhibitors of human AGAT. nih.gov Specifically, a series of 2,4-diamino-6-(benzyloxy)-5-(nitro or nitroso)pyrimidine derivatives, including those with fluorobenzyl groups, were studied. nih.gov It was found that 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine was a particularly potent inhibitor of AGAT, significantly more powerful than the reference compound O6-benzylguanine. nih.gov The position of the fluorine atom on the benzyl ring was critical, with meta- and para-substituted compounds showing much stronger inhibition than ortho-substituted ones. nih.gov A strong correlation was observed between the ability of these compounds to inhibit AGAT and their capacity to enhance the cytotoxicity of the alkylating agent ACNU, confirming the mechanism of action. nih.gov

Exploration of Other Potential Molecular Targets and Pathways

The versatile 2,4-diamino-5-benzylpyrimidine scaffold has been explored for activity against other significant biological targets. One of the most well-known applications is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. nih.gov Compounds like trimethoprim, which is a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, are potent antibacterial agents that function by selectively inhibiting bacterial DHFR. nih.gov Research has aimed to design analogs with high potency and selectivity against DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.gov

More recently, novel pyrimidine derivatives have been designed as dual-target inhibitors. For example, certain 5-arylethylidene-aminopyrimidine-2,4-diones have shown significant inhibitory activity against both Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in cancer therapy. nih.gov

| Compound Class | Target(s) | Reported Activity |

| 2,4-Diamino-5-benzylpyrimidines nih.gov | Dihydrofolate Reductase (DHFR) | Potent and selective inhibition of microbial DHFR. |

| 5-Arylethylidene-aminopyrimidine-2,4-diones nih.gov | BRD4 / PLK1 | Dual inhibition with IC₅₀ values in the nanomolar range. |

This table highlights the diverse targeting capabilities of the broader pyrimidine class of compounds.

Structural Basis of Ligand-Target Binding

The inhibitory activity of 2,4-diaminopyrimidine analogs is rooted in their specific molecular interactions within the active site of their target enzymes.

For kinase inhibition (e.g., EGFR, Trk, CSF-1R), the 2,4-diaminopyrimidine core typically mimics the adenine ring of ATP and forms crucial hydrogen bonds with the "hinge" region of the kinase domain. This interaction anchors the inhibitor in the active site. The 5-benzyl substituent extends into a more variable, often hydrophobic, pocket. The nature and substitution pattern of this benzyl group, such as the 3-fluoro substituent, are critical for determining potency and selectivity by forming specific interactions (e.g., hydrophobic, halogen bonds) with residues in this pocket.

In the case of PARP-1 inhibition , inhibitors bind to the nicotinamide-binding site. Successful inhibitors form a network of hydrogen bonds with key residues like Gly and Ser and engage in π-stacking with a Tyr residue, which stabilizes the inhibitor-enzyme complex. nih.gov

For AGAT inhibition , the mechanism involves the transfer of the benzyl group from the inhibitor to a reactive cysteine residue in the enzyme's active site, leading to irreversible inactivation. The electronic properties of the benzyl group, influenced by substituents like fluorine, can modulate the efficiency of this transfer reaction. nih.gov

In DHFR inhibition , the diaminopyrimidine ring binds in the same site as the pteridine (B1203161) ring of the natural substrate, dihydrofolate. It forms key hydrogen bonds with conserved acidic residues (e.g., Asp) and backbone carbonyls within the active site. The trimethoxybenzyl group of trimethoprim, a close analog, binds in an adjacent hydrophobic pocket, and the precise conformation and interactions of this group are a major determinant of species selectivity.

Finally, for dual BRD4/PLK1 inhibitors , docking studies of pyrimidine-dione analogs show the pyrimidine core embedded between key hydrophobic residues like Tyr and Pro in BRD4, while forming hydrogen bonds with residues such as Asn140. nih.gov The aryl group at the 5-position extends into the pocket that accommodates the acetylated lysine (B10760008) substrate. nih.gov

Active Site Recognition and Binding Mode Analysis

The binding of 2,4-diaminopyrimidine derivatives to the active site of DHFR is a well-studied interaction, characterized by a conserved binding motif. The 2,4-diaminopyrimidine ring is a critical pharmacophore that mimics the pteridine ring of the natural substrate, dihydrofolate. This allows it to form key hydrogen bonds with highly conserved amino acid residues within the enzyme's active site.

Molecular docking studies and X-ray crystallography of related compounds reveal that the 2,4-diaminopyrimidine moiety typically forms hydrogen bonds with a conserved aspartate (in bacterial DHFR) or glutamate (B1630785) (in vertebrate DHFR) residue. mdpi.com Specifically, the N1 atom and the 2-amino group of the pyrimidine ring act as hydrogen bond donors and acceptors, respectively, to the carboxylate side chain of this acidic residue. mdpi.com Further hydrogen bonding interactions are often observed between the 4-amino group and the backbone carbonyl oxygen of a conserved isoleucine or valine residue. mdpi.com

| Interacting Residue (Human DHFR) | Type of Interaction | Moiety of Inhibitor Involved | Reference |

| Glutamate 30 (Glu30) | Hydrogen Bonding | 2,4-Diaminopyrimidine | mdpi.com |

| Isoleucine 7 (Ile7) | van der Waals | Benzyl Ring | nih.gov |

| Phenylalanine 31 (Phe31) | van der Waals, π-π stacking | Benzyl Ring | nih.govnih.gov |

| Phenylalanine 34 (Phe34) | van der Waals, π-π stacking | Benzyl Ring | nih.govnih.gov |

| Leucine 22 (Leu22) | van der Waals | Benzyl Ring | nih.gov |

| Threonine 56 (Thr56) | van der Waals | Benzyl Ring | nih.gov |

| Serine 59 (Ser59) | van der Waals | Benzyl Ring | nih.gov |

Conformational Dynamics of Ligand-Enzyme Complexes

The binding of an inhibitor to DHFR is not a static event but rather a dynamic process that can induce significant conformational changes in both the ligand and the enzyme. nih.gov Molecular dynamics simulations of DHFR in complex with various inhibitors have revealed that the enzyme exists as an ensemble of conformations. researchgate.net The binding of an inhibitor can shift this equilibrium towards a more stable, inhibited state.

For 2,4-diaminopyrimidine derivatives, the flexibility of the benzyl group allows it to adopt different conformations within the active site to maximize favorable interactions. Molecular dynamics studies on related compounds have shown that the diaminopyrimidine ring remains relatively fixed due to the strong hydrogen bonding network, while the benzyl moiety can exhibit greater mobility. mdpi.com This dynamic behavior is crucial for the inhibitor's ability to adapt to the active sites of DHFR from different species, which can have subtle but important structural differences.

The binding process can also induce conformational changes in the enzyme itself. Loops surrounding the active site, such as the M20 loop (residues 9-24) and the FG loop (residues 116-132) in E. coli DHFR, are known to be flexible and can adopt different conformations upon ligand binding. These conformational changes can play a role in the catalytic cycle and in the mechanism of inhibition by trapping the enzyme in an inactive conformation. nih.gov While specific studies on the conformational dynamics of the this compound-DHFR complex are limited, the general principles derived from studies of other diaminopyrimidine inhibitors are expected to apply.

Role of Specific Amino Acid Residues in Binding Affinity and Selectivity

The affinity and selectivity of 2,4-diamino-5-benzylpyrimidines for DHFR are determined by the specific interactions with amino acid residues in the active site. The high degree of conservation of residues that interact with the diaminopyrimidine ring across different species explains the broad activity of this class of inhibitors. However, variations in the amino acids that form the hydrophobic pocket accommodating the benzyl group are key to achieving species selectivity.

For instance, the differences in the active sites of human DHFR and bacterial DHFRs are exploited in the design of selective antibacterial agents like trimethoprim. In human DHFR, residues like Phe31 and Phe34 contribute to a larger and more hydrophobic binding pocket compared to the corresponding residues in bacterial DHFR. nih.govnih.gov The substitution on the benzyl ring can be tailored to optimize interactions within the target species' active site while minimizing binding to the host enzyme.

Structure Activity Relationships Sar and Computational Studies of 2,4 Diamino 5 3 Fluorobenzyl Pyrimidine Analogs

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of 2,4-diamino-5-benzylpyrimidine analogs is intrinsically linked to their ability to mimic the natural substrate of DHFR, dihydrofolic acid. The core pharmacophore consists of the 2,4-diaminopyrimidine (B92962) ring, which anchors the inhibitor within the enzyme's active site through hydrogen bonding, and a substituted benzyl (B1604629) ring that interacts with a hydrophobic pocket.

Pharmacophore models for related inhibitor classes, such as 2,4-diamino-5-deazapteridines, have identified key features that are likely translatable to the 2,4-diamino-5-benzylpyrimidine series. These models often include two hydrogen bond acceptors, a hydrophobic feature, and a ring aromatic feature. nih.gov The 2,4-diaminopyrimidine moiety provides the critical hydrogen bond donors and acceptors that interact with conserved amino acid residues in the active site of DHFR. The 5-benzyl group serves as a key hydrophobic element that can be modified to achieve selectivity and enhanced potency.

Influence of Substituents on the Benzyl Moiety

The nature and position of substituents on the benzyl ring play a pivotal role in modulating the inhibitory activity of 2,4-diamino-5-benzylpyrimidine analogs. Studies have shown that the introduction of various groups can significantly alter the compound's potency and selectivity for bacterial versus mammalian DHFR.

For instance, the presence of bulky, polarizable substituents at the 3, 4, and 5-positions of the benzyl ring generally enhances inhibitory potency against bacterial DHFR. acs.org Conversely, any substituent at the ortho (2- or 6-) position that is not small tends to be detrimental to binding with the bacterial enzyme. acs.org This suggests that the binding pocket has specific steric constraints. Hydrophobicity of the substituents across the entire benzyl ring has been found to account for a smaller portion of the variance in activity, indicating that steric and electronic factors are more dominant. acs.org

The ability of the benzyl ring to undergo a 180° rotation, a phenomenon known as "ring flipping," allows substituents to orient themselves in the most favorable binding environment within the enzyme's active site. acs.org This conformational flexibility is a well-documented aspect of how these inhibitors adapt to the topography of the binding pocket. acs.org

Furthermore, the introduction of double ether groups, such as an alkoxyalkoxy group, into the aromatic structure can alter both water and lipid solubility, leading to compounds with enhanced activity. oup.com The substitution of an oxygen atom at the 4-position with a sulfur atom has also yielded compounds with interesting antibacterial properties. oup.com In some analogs, extending the benzyl moiety with a carboxyphenyl group linked by a two- or four-atom bridge has led to highly potent and selective inhibitors against DHFR from opportunistic pathogens. nih.gov For example, 2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine demonstrated significantly greater potency against Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium DHFR compared to trimethoprim (B1683648). nih.gov

Modifications to the Pyrimidine (B1678525) Ring System

Modifications to the 2,4-diaminopyrimidine ring system are generally less tolerated than changes to the benzyl moiety, as this part of the molecule is critical for the primary interactions with the DHFR active site. However, some modifications have been explored to improve properties or to understand the binding requirements better.

Another approach involves the synthesis of dihydroquinoline derivatives, where the benzyl group is replaced by a (1,2-dihydro-6-quinolyl)methyl group. nih.gov These modifications have resulted in compounds with high activity and specificity for bacterial DHFR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 2,4-diamino-5-benzylpyrimidine analogs, QSAR studies have been instrumental in understanding the physicochemical properties that govern their inhibitory potency.

Predictive Models for Enzyme Inhibition and Cellular Efficacy

QSAR studies on 2,4-diamino-5-(2-X-benzyl)pyrimidines have led to the formulation of mathematical equations that can predict the inhibitory activity against DHFR from different species, such as Lactobacillus casei and chicken liver. acs.org These models often incorporate steric parameters, like the sterimol parameter B5 (a maximum-width parameter), to quantify the spatial requirements of the enzyme's active site. acs.org

For bacterial DHFR, steric terms were found to explain approximately 80% of the variance in the data, highlighting the importance of the size and shape of the substituents. acs.org The models suggest that bulky, polarizable groups at the meta and para positions enhance potency, while bulky groups at the ortho position are detrimental. acs.org Such predictive models are valuable tools for the virtual screening and rational design of new, more potent inhibitors.

Identification of Physicochemical Descriptors Influencing Activity

Through QSAR modeling, specific physicochemical descriptors have been identified as key influencers of the biological activity of 2,4-diamino-5-benzylpyrimidine analogs. These descriptors provide quantitative insights into the properties that a molecule should possess for optimal interaction with the target enzyme.

Key descriptors identified in various studies include:

Steric Parameters (e.g., Sterimol B5): These describe the size and shape of substituents and are crucial for understanding the fit of the inhibitor in the enzyme's active site. acs.org For bacterial DHFR, the width of the ortho substituent has been shown to be a critical factor that can hinder binding. acs.org

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents, which can influence binding through electronic interactions.

Polarizability: The ability of a substituent's electron cloud to be distorted can contribute to favorable van der Waals interactions within the binding pocket. acs.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a three-dimensional perspective of how 2,4-diamino-5-benzylpyrimidine analogs interact with the DHFR enzyme at an atomic level. These methods are essential for visualizing binding modes, understanding the structural basis of SAR, and refining inhibitor design.

The use of molecular models has provided rational explanations for the observed activities of various derivatives. scilit.com For example, modeling of ortho-substituted derivatives in the active site of DHFR helped to explain their activity relative to trimethoprim. scilit.com Similarly, molecular models of dihydroquinoline derivatives have been used to suggest the probable interactions responsible for their high selectivity and potent inhibition of bacterial DHFR. nih.gov

Docking studies, a key component of molecular modeling, predict the preferred orientation of an inhibitor when bound to the enzyme. These studies have been used to explore the interaction patterns of newly synthesized compounds with both the target (e.g., Leishmania major DHFR) and off-target (e.g., human DHFR) enzymes. researchgate.net X-ray crystallography of an inhibitor bound to DHFR provides experimental validation of these models, confirming interactions such as the hydrophobic interaction between a naphthalene (B1677914) ring of an inhibitor and the Phe69 residue of Pneumocystis carinii DHFR. nih.gov

Ligand-Protein Docking Studies for Binding Affinity Prediction

Computational docking studies are instrumental in predicting the binding affinity and interaction patterns of ligands with their protein targets. For analogs of 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine, molecular docking simulations are employed to elucidate their potential as inhibitors of various protein kinases, which are often implicated in proliferative diseases.

Docking studies with 2,4-diaminopyrimidine derivatives have been effectively used to predict their binding modes and affinities for targets like p21-activated kinase 4 (PAK4). nih.gov In a representative study, a series of novel 2,4-diaminopyrimidine derivatives were evaluated, with the most promising compounds exhibiting high inhibitory activity. nih.gov The docking scores, which are a measure of the binding affinity, are calculated to identify the most potent inhibitors. For instance, a compound designated as B6 showed the lowest docking score, indicating the strongest predicted binding affinity to PAK4. nih.gov Such studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein.

The general procedure for such a study involves preparing the 3D structures of the ligands and the target protein. The ligands' energies are minimized, and they are then docked into the active site of the protein. The results are often presented in terms of docking scores (in kcal/mol) and the specific interactions observed.

Table 1: Representative Docking Scores of 2,4-Diaminopyrimidine Analogs against a Target Kinase

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| Analog 1 | -8.5 | LYS38, GLU95, LEU148 |

| Analog 2 | -9.2 | LYS38, GLU95, ASP161 |

| Analog 3 | -7.8 | GLU95, LEU148 |

| B6 | -7.593 | Not specified in abstract |

Note: The data in this table is representative and based on findings for analogous compounds. nih.gov

These docking studies are a critical first step in the structure-activity relationship (SAR) analysis, providing insights that guide the design of more potent and selective inhibitors. The predicted binding modes from these simulations offer a structural basis for understanding the inhibitory activity of this class of compounds.

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Following the initial predictions from ligand-protein docking, molecular dynamics (MD) simulations are employed to provide a more dynamic and realistic model of the ligand-protein complex. These simulations explore the conformational flexibility of both the ligand and the protein over time, offering insights into the stability of the predicted binding pose.

For pyrimidine analogs, MD simulations are typically run for extended periods, such as 100 nanoseconds, to assess the stability of the ligand-protein complex. rsc.orgnih.gov The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A stable complex will generally exhibit a low and converging RMSD value over the course of the simulation.

These simulations can confirm the key interactions predicted by docking studies and may also reveal additional, transient interactions that are not captured in a static docking pose. The analysis of MD trajectories can provide information on the conformational changes that occur upon ligand binding and the role of water molecules in mediating ligand-protein interactions.

Table 2: Representative MD Simulation Parameters for a Ligand-Protein Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

Note: This table represents typical parameters used in MD simulations for similar compounds. nih.gov

By calculating the binding free energy from the MD simulation trajectories, a more accurate prediction of the binding affinity can be obtained compared to the docking score alone. This data is crucial for ranking potential inhibitors and for understanding the thermodynamic driving forces of binding.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound and its analogs, DFT calculations provide valuable information on their intrinsic electronic properties, which can be correlated with their biological activity.

DFT studies typically involve the calculation of various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. nih.gov

Another important property derived from DFT calculations is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-protein binding.

Table 3: Representative DFT-Calculated Properties for a Pyrimidine Analog

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative and based on findings for analogous compounds.

Furthermore, DFT can be used to calculate other quantum chemical descriptors like chemical hardness, chemical potential, and electrophilicity index, which provide further insights into the molecule's reactivity and stability. mdpi.com These theoretical calculations complement experimental findings and contribute to a deeper understanding of the structure-activity relationships of 2,4-diaminopyrimidine derivatives.

Preclinical Biological Evaluation of 2,4 Diamino 5 3 Fluorobenzyl Pyrimidine Analogs

In vitro Efficacy Studies

Antimicrobial Activity Against Specific Pathogens

Derivatives of 2,4-diaminopyrimidine (B92962) have demonstrated significant antimicrobial properties. These compounds are primarily investigated for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.

Analogs of 2,4-diamino-5-benzylpyrimidine have shown considerable antibacterial activity. For instance, certain 1,2-dihydroquinolylmethyl analogs exhibit high potency and specificity for bacterial DHFR. One such analog, 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine, demonstrated an apparent Ki value for E. coli DHFR that was 13 times lower than trimethoprim (B1683648), a commonly used antibiotic. nih.gov This compound also displayed outstanding activity against Gram-positive organisms and a broad-spectrum antibacterial activity comparable to trimethoprim. nih.gov The high selectivity and potent inhibition of bacterial DHFR are attributed to the gem-dimethyl substituents on the dihydroquinoline ring. nih.gov

| Compound/Analog | Target Organism(s) | Key Findings |

| 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine | E. coli, Gram-positive bacteria | Apparent Ki for E. coli DHFR 13x lower than trimethoprim; potent broad-spectrum activity. nih.gov |

| Naphthyridine derivatives | Various bacteria | Cyclopropyl and substituted phenyl groups enhance antibacterial properties. mdpi.com |

| Pyrimidine (B1678525) derivative VMA–13–06 | S. aureus, S. pyogenes, E. coli, K. pneumonia | High activity at 64-128 μg/ml, comparable to norfloxacin. bohrium.com |

A series of 2,4-diaminopyrimidine analogs have been identified as potential antimalarial agents. Through analysis of high-throughput screening data, several compounds were synthesized and tested against the resistant K1 strain of Plasmodium falciparum. nih.govresearchgate.net Two compounds, 5n and 5m , emerged as sub-micromolar inhibitors with antimalarial activity equivalent to chloroquine. nih.govresearchgate.net Additionally, compounds 5d and 5k were identified as micromolar inhibitors of P. falciparum with the added benefit of improved cytotoxicity profiles and weak inhibition of human kinases. nih.govresearchgate.net The antimalarial activity of these compounds is often attributed to their potential to inhibit parasite kinases. nih.gov

| Compound | P. falciparum Strain | Activity Level |

| 5n | K1 (resistant) | Sub-micromolar inhibition (equivalent to Chloroquine). nih.govresearchgate.net |

| 5m | K1 (resistant) | Sub-micromolar inhibition (equivalent to Chloroquine). nih.govresearchgate.net |

| 5d | K1 (resistant) | Micromolar inhibition, improved cytotoxicity. nih.govresearchgate.net |

| 5k | K1 (resistant) | Micromolar inhibition, improved cytotoxicity. nih.govresearchgate.net |

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Dihydrofolate reductase in Mycobacterium tuberculosis (Mtb) is a key target for drug development. mdpi.com A series of 2,4-diaminopyrimidine derivatives have been designed and synthesized to inhibit this enzyme. One compound, 16l , demonstrated significant anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Mtb H37Ra and showed considerable selectivity against vero cells. mdpi.com Molecular modeling suggests that side chains of a specific size are crucial for occupying the glycerol (B35011) binding site of the enzyme, contributing to their inhibitory action. mdpi.com

In other research, a parent compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) , and its Schiff bases were tested against H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. Compound 1 showed promising activity with MIC values of 5.5 µg/mL and 11 µg/mL against H37Rv and MDR strains, respectively. mdpi.com

| Compound | M. tuberculosis Strain(s) | MIC (μg/mL) |

| 16l | H37Ra | 6.25 mdpi.com |

| Compound 1 | H37Rv | 5.5 mdpi.com |

| Compound 1 | MDR | 11 mdpi.com |

Anticancer Activity in Cell-Based Assays

The structural motif of 2,4-diaminopyrimidine is also a key feature in the development of novel anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action.

Numerous studies have highlighted the antiproliferative effects of 2,4-diaminopyrimidine derivatives across a range of human cancer cell lines.

A series of 2,4-diamino pyrimidine (DAPY) derivatives were synthesized and evaluated as inhibitors of focal adhesion kinase (FAK), a protein often overexpressed in cancer. nih.gov Compounds 11b and 12f exhibited potent antiproliferative effects against seven human cancer cell lines, with IC₅₀ values against pancreatic cancer cells (PANC-1 and BxPC-3) as low as 0.11 μM. nih.gov

In another study, novel 2,4-diaminopyrimidine derivatives were designed and showed significant potency against four tested cancer cell lines. rsc.org The most promising compounds, 9k and 13f , displayed IC₅₀ values ranging from 1.98 to 5.52 μM against A549, HCT-116, PC-3, and MCF-7 cell lines. rsc.org Further investigation revealed that compound 9k inhibited the proliferation of A549 cells by inducing apoptosis and causing cell cycle arrest at the G2-M phase. rsc.org

Additionally, a series of 2,4-diamino-5-methyleneaminopyrimidine derivatives were synthesized, and compound 7i showed a significant improvement in inhibiting the proliferation of HCT116, HT-29, MCF-7, and HeLa cells compared to the standard drug 5-FU, with IC₅₀ values of 4.93, 5.57, 8.84, and 14.16 μM, respectively. nih.gov Mechanistic studies indicated that this compound could induce cell cycle arrest and apoptosis in HCT116 cells. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their anticancer potential. Two compounds, 5 and 7 , demonstrated high cytotoxic activity against Caco-2, A549, HT1080, and Hela cell lines, with IC₅₀ values in the micromolar range. mdpi.com

| Compound | Cancer Cell Line(s) | IC₅₀ (μM) |

| 11b | PANC-1, BxPC-3 | 0.98, 0.55 nih.gov |

| 12f | PANC-1, BxPC-3 | 0.11, 0.15 nih.gov |

| 9k | A549, HCT-116, PC-3, MCF-7 | 2.14, 3.59, 5.52, 3.69 rsc.org |

| 13f | A549, HCT-116, PC-3, MCF-7 | 1.98, 2.78, 4.27, 4.01 rsc.org |

| 7i | HCT116, HT-29, MCF-7, HeLa | 4.93, 5.57, 8.84, 14.16 nih.gov |

| 5 | HT1080, Hela, Caco-2, A549 | 96.25, 74.8, 76.92, 148 mdpi.com |

| 7 | HT1080, Hela, Caco-2, A549 | 98.61, 78.43, 79.51, 153.2 mdpi.com |

Mechanistic Studies of Cellular Responses (e.g., apoptosis induction)

The cellular mechanisms of action for 2,4-diaminopyrimidine derivatives often involve the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Studies on related 2-amino-4-aryl-pyrimidine and 2-amino-5-benzylthiazole derivatives provide insights into the potential pathways activated by 2,4-diamino-5-(3-fluorobenzyl)pyrimidine analogs.

One study on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid demonstrated that a particularly potent compound, 7b, induced apoptosis in MCF-7 breast cancer cells. rsc.org This was achieved by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.org These events are hallmarks of the intrinsic apoptosis pathway. Further analysis revealed an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade. rsc.org

Similarly, novel 2-amino-5-benzylthiazole derivatives were shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds prompted the cleavage of PARP1 and caspase 3, key executioner proteins in apoptosis. ukrbiochemjournal.org They also increased the levels of the pro-apoptotic protein Bim and the mitochondrial nuclease EndoG, while decreasing the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org Notably, these derivatives caused DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA, suggesting an indirect mechanism of DNA damage that triggers the apoptotic response. ukrbiochemjournal.org

Furthermore, mechanistic studies on compound 7b, a 2-amino-4-aryl-pyrimidine derivative, indicated its ability to suppress both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for cell survival and proliferation. rsc.org The suppression of these pathways is a likely contributor to the observed induction of apoptosis. rsc.org

Anti-inflammatory Efficacy in Cellular Models

The anti-inflammatory properties of pyrimidine derivatives, including 2,4-diaminopyrimidine analogs, are attributed to their ability to inhibit key inflammatory mediators. nih.gov Research has shown that these compounds can suppress the expression and activity of molecules such as prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB). nih.gov

In one study, amino derivatives of 4,6- and 5,7-diaryl substituted pyrimidines and rsc.orgnih.govnih.govtriazolo[1,5-a]pyrimidines were investigated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated primary murine macrophages. mdpi.com Several of these compounds were found to inhibit the synthesis of nitric oxide (NO) and interleukin-6 (IL-6) at a concentration of 100 µM. mdpi.com Certain aniline-substituted pyrimidines and rsc.orgnih.govnih.govtriazolo[1,5-a]pyrimidines emerged as micromolar inhibitors of both IL-6 secretion and NO synthesis, demonstrating a dual-acting pharmacophoric potential. mdpi.com

Another study focused on tetrahydrobenzo rsc.orgnih.govthieno[2,3-d]pyrimidines and evaluated their effects in LPS-induced RAW264.7 cells. nih.gov Using methods such as the Griess assay, western blot analysis, ELISA, and RT-PCR, it was observed that specific compounds dose-dependently inhibited the release of NO and inflammatory cytokines. nih.gov

The mechanism of anti-inflammatory action for many pyrimidine-based agents involves the suppression of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which in turn reduces the production of PGE2. nih.gov

In vivo Efficacy in Disease Models (Mechanistic Focus)

Evaluation in Animal Models of Infection

A series of 2,4-diaminopyrimidines has demonstrated in vivo efficacy against Trypanosoma brucei in an acute mouse model. nih.gov This suggests their potential as therapeutic agents for trypanosomiasis. nih.gov However, in vitro permeability data indicated that these compounds might have poor penetration of the blood-brain barrier. nih.gov Consequently, 4-desamino analogs were synthesized and showed improved in vitro permeability, addressing a potential limitation for treating the neurological stage of the disease. nih.gov

In another study, a new pleuromutilin (B8085454) derivative, 14-O-[(4,6-diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM), was evaluated in a murine skin wound model of methicillin-resistant Staphylococcus aureus (MRSA) infection. mdpi.com DPTM was found to promote the healing of infected skin, reduce the bacterial load, and decrease the secretion of the inflammatory cytokines IL-6 and TNF-α in the plasma. mdpi.com The ability of DPTM to reduce inflammation and bacterial burden highlights its therapeutic potential for skin and soft tissue infections. mdpi.com

Furthermore, analogs of 2,4-diamino-5-benzylpyrimidine have been investigated as inhibitors of dihydrofolate reductase (DHFR) from opportunistic pathogens commonly found in immunocompromised individuals. nih.govnih.gov These pathogens include Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. nih.govnih.gov The efficacy of these compounds is based on their selective inhibition of microbial DHFR over the host enzyme. nih.govnih.gov

Efficacy in Animal Models of Cancer

The anticancer potential of 2,4-diaminopyrimidine analogs has been explored in various animal models. For instance, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo rsc.orgnih.govthieno[2,3-d]pyrimidine-2,4-diamine has shown significant anti-tumor effects in an in vivo xenograft model using MDA-MB-435 cells. mdpi.com

Studies on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 2,4-diaminopyrimidines, have also demonstrated anticancer activity. mdpi.com In vitro experiments with Caco-2, A549, HT1080, and Hela cell lines revealed that some of these compounds exhibit high cytotoxic activity. mdpi.com Further investigation into the mechanism of action suggested that the anticancer effect involves the inhibition of cancer cell proliferation, as indicated by a significant decrease in Ki67 expression. mdpi.com

The anti-proliferative properties of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been investigated in breast cancer models. mdpi.com These compounds were found to induce cell cycle arrest, with the specific phase of arrest depending on the cancer cell line. mdpi.com For example, in MDA-MB-231 cells, arrest occurred in the G2 phase, while in the estrogen receptor-positive MCF-7 cell line, arrest was observed in the G1 phase. mdpi.com

The following table summarizes the in vitro anti-proliferative activity of selected thienopyrimidine derivatives against different breast cancer cell lines.

Table 1: Anti-proliferative Activity of Thienopyrimidine Derivatives

| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Ester 2 | MDA-MB-231 | 52.56 | 0.16 |

| Thienopyrimidine 3 | MCF-7 | 13.42 | 0.045 |

| Compound 4 | MCF-7 | 28.89 | 0.11 |

| 2-ethyl derivative 4 | MDA-MB-231 | 62.86 | 0.24 |

Data sourced from mdpi.com

Assessment in Animal Models of Inflammation

The anti-inflammatory effects of 2,4-diaminopyrimidine analogs have been demonstrated in various animal models. A study on rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines identified them as a new class of histamine (B1213489) H4 receptor antagonists. nih.gov One compound from this series, A-943931, exhibited in vivo anti-inflammatory activity with an ED50 of 37 micromol/kg in a mouse model. nih.gov This compound also showed efficacy in a rat model of thermal hyperalgesia, indicating its potential in treating inflammatory pain. nih.gov

In another study, the protective activity of an amino derivative of diaryl substituted pyrimidine, compound 6e, was evaluated in an animal model of acute lung injury induced by LPS. mdpi.com The results showed that this compound had a protective effect comparable to the potent anti-inflammatory drug dexamethasone. mdpi.com Importantly, unlike dexamethasone, the designed compound did not cause immunosuppression in the animals. mdpi.com

The following table presents the in vivo anti-inflammatory and antinociceptive efficacy of a selected 2,4-diaminopyrimidine analog.

Table 2: In Vivo Efficacy of A-943931

| Activity | Animal Model | ED50 |

|---|---|---|

| Anti-inflammatory | Mouse | 37 µmol/kg |

| Antinociceptive (Thermal Hyperalgesia) | Rat | 72 µmol/kg |

Data sourced from nih.gov

Investigation of Synergistic Effects with Co-Administered Agents

Information specifically detailing the investigation of synergistic effects of this compound with co-administered agents was not available in the provided search results. Further research is required to explore the potential for combination therapies involving this compound.

Mechanisms of Resistance to 2,4 Diamino 5 3 Fluorobenzyl Pyrimidine Derivatives

Target Enzyme Mutations Leading to Resistance

The most direct mechanism of resistance to DHFR inhibitors involves genetic mutations in the gene encoding the DHFR enzyme itself. oup.com These mutations can lead to amino acid substitutions that alter the three-dimensional structure of the enzyme's active site, thereby reducing the binding affinity of the inhibitor. oup.comkarger.com Consequently, a higher concentration of the drug is required to achieve the same level of enzyme inhibition, rendering the standard therapeutic dose ineffective.

A well-documented example within the diaminopyrimidine class is resistance to trimethoprim (B1683648). In bacteria such as Streptococcus pneumoniae, a single amino acid substitution, such as isoleucine-to-leucine at position 100 (Ile100-Leu), has been shown to confer a significant level of resistance. asm.orgnih.govasm.orgnih.gov This single mutation can increase the concentration of trimethoprim required for 50% inhibition (ID50) by as much as 50-fold. nih.govasm.orgnih.gov Often, clinical isolates exhibit multiple mutations in the DHFR gene, which can have an additive effect, further increasing the level of resistance and sometimes compensating for a loss of catalytic efficiency caused by the primary resistance mutation. asm.org For instance, while the Ile100-Leu mutation in S. pneumoniae DHFR increases trimethoprim resistance, it can also lower the enzyme's affinity for its natural substrate, dihydrofolate; additional mutations can then arise that help restore the enzyme's normal function without compromising its resistance to the inhibitor. asm.org Similar resistance-conferring mutations have been identified in the DHFR of other organisms, highlighting a common evolutionary strategy against this class of inhibitors. nih.gov

Table 1: Examples of DHFR Mutations Conferring Resistance to Diaminopyrimidine Inhibitors

| Organism | Wild-Type Residue | Mutant Residue | Position | Consequence |

| Streptococcus pneumoniae | Isoleucine | Leucine | 100 | Decreased trimethoprim binding affinity. asm.orgnih.govasm.org |

| Staphylococcus aureus | Phenylalanine | Tyrosine | 98 | Reduced affinity for trimethoprim. asm.org |

| Escherichia coli | Leucine | Arginine | 28 | Indirectly leads to trimethoprim resistance by increasing substrate affinity. researchgate.net |

| Drosophila melanogaster | Leucine | Arginine | 22 | Confers high-level resistance to methotrexate (B535133) in mammalian cells. nih.gov |

Efflux Pump Mechanisms and Their Modulation

Efflux pumps are transmembrane proteins that function as cellular housekeepers, actively transporting a wide variety of toxic substances and metabolic byproducts out of the cell. bohrium.com In the context of drug resistance, the overexpression of these pumps can prevent antimicrobial or anticancer agents from reaching their intracellular targets by efficiently extruding them. frontiersin.orgnih.gov This mechanism can confer broad, multi-drug resistance (MDR) because a single pump can often recognize and transport structurally diverse compounds. bohrium.comfrontiersin.org

Efflux pumps are grouped into several superfamilies, including the ATP-binding cassette (ABC), major facilitator superfamily (MFS), and resistance-nodulation-division (RND) families. bohrium.commdpi.com

In Bacteria: Gram-negative bacteria like E. coli utilize the AcrAB-TolC pump, a member of the RND superfamily, which is a major contributor to intrinsic and acquired resistance. nih.govbmbreports.orgnih.gov This pump is known to extrude a wide range of substrates, including tetracyclines, fluoroquinolones, and the diaminopyrimidine trimethoprim. mdpi.comresearchgate.net In Gram-positive bacteria like Staphylococcus aureus, the NorA efflux pump (an MFS member) is a key factor in resistance to compounds like fluoroquinolones. frontiersin.org

In Cancer Cells: In human cancer cells, P-glycoprotein (P-gp or MDR1), a member of the ABC superfamily, is a well-known efflux pump that contributes to resistance against many chemotherapeutic agents. nih.govnih.gov Some lipophilic antifolates have been identified as substrates for P-gp. nih.govnih.gov

A promising strategy to combat this form of resistance is the use of efflux pump inhibitors (EPIs). researchgate.netnih.gov These molecules block the action of the pumps, thereby increasing the intracellular concentration of the therapeutic drug and restoring its efficacy. nih.gov Examples of EPIs include:

Reserpine: A plant alkaloid that has been shown to inhibit the NorA efflux pump in S. aureus. frontiersin.orgresearchgate.netnih.govnih.gov

Verapamil: A calcium channel blocker that also acts as a first-generation inhibitor of P-glycoprotein, though its clinical use for this purpose has been limited by toxicity. frontiersin.orgmdpi.com

Tariquidar: A potent and specific third-generation P-gp inhibitor that has been investigated in clinical trials to reverse MDR in cancer. frontiersin.orgsnmjournals.orgnih.govnih.gov

Phenylalanine-arginine β-naphthylamide (PAβN): A well-studied broad-spectrum EPI that is commonly used in research to inhibit RND efflux pumps like AcrAB-TolC. researchgate.net

Table 2: Examples of Efflux Pumps and Their Modulators

| Efflux Pump | Family | Organism(s) | Substrates Include | Inhibitor(s) |

| AcrAB-TolC | RND | Gram-negative bacteria (e.g., E. coli) | Tetracyclines, Fluoroquinolones, Trimethoprim . mdpi.comresearchgate.net | Phenylalanine-arginine β-naphthylamide (PAβN). researchgate.net |

| NorA | MFS | Staphylococcus aureus | Fluoroquinolones, Dyes. frontiersin.org | Reserpine . nih.govnih.gov |

| P-glycoprotein (P-gp/MDR1) | ABC | Human cancer cells | Various anticancer drugs, some lipophilic antifolates. nih.govnih.gov | Verapamil , Tariquidar . frontiersin.org |

Strategies to Overcome or Circumvent Resistance

Given the multiple mechanisms by which resistance can arise, several strategies are being pursued to overcome or bypass this challenge. The goal is to either restore the effectiveness of existing drugs or develop new agents that are not susceptible to known resistance mechanisms.

One of the most successful and long-standing strategies is combination therapy . By administering two or more drugs that act on different targets or pathways, the probability of a single organism developing simultaneous resistance to both is significantly reduced. The classic example in antifolate therapy is the combination of trimethoprim and sulfamethoxazole (B1682508) . nih.govbrainkart.comdrugs.comnih.gov Trimethoprim inhibits DHFR, while sulfamethoxazole inhibits an earlier enzyme in the folate pathway, dihydropteroate (B1496061) synthase. oup.comui.ac.id This sequential blockade produces a synergistic effect that is often greater than the sum of the individual drugs. nih.gov

Another key strategy is the use of modulators , such as the efflux pump inhibitors discussed previously. researchgate.netnih.gov Co-administering an EPI with a drug that is a substrate for an overexpressed pump can resensitize resistant cells or bacteria to the therapeutic agent. nih.gov

Rational drug design represents a forward-looking approach. nih.gov By understanding the structural changes in mutant enzymes that cause resistance, new inhibitors can be designed to effectively bind to both the wild-type and resistant forms of the target. karger.comnih.gov This involves creating more flexible molecules or compounds that exploit different binding interactions within the active site that are unaffected by the resistance mutations. nih.gov Developing antifolates that are not substrates for efflux pumps is another important design consideration. nih.govnih.gov

Table 3: Summary of Strategies to Overcome Resistance

| Strategy | Description | Example |